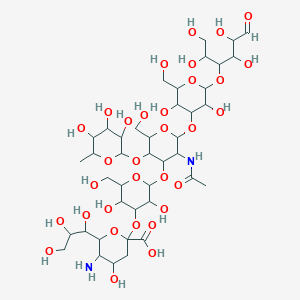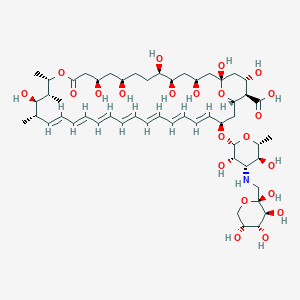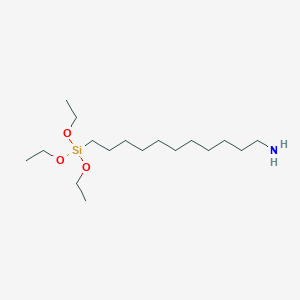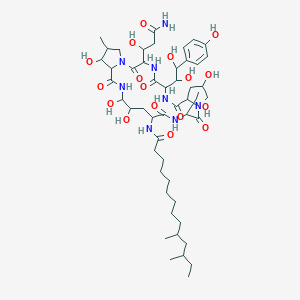
Antibiotic L 671329
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic L 671329 is a novel antibiotic compound that has gained significant attention in recent years due to its potential therapeutic applications. This antibiotic was first discovered in the early 1990s and has since been the subject of extensive research. In
Applications De Recherche Scientifique
Antibiotic L 671329 has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of antibacterial agents. Antibiotic L 671329 has been shown to be effective against a variety of bacterial strains, including those that are resistant to other antibiotics. This makes it a valuable tool for researchers studying the mechanisms of bacterial resistance and developing new treatments for bacterial infections.
Mécanisme D'action
Antibiotic L 671329 works by inhibiting the activity of bacterial enzymes that are essential for the growth and reproduction of bacterial cells. Specifically, it targets the enzyme DNA gyrase, which is responsible for unwinding and rewinding the DNA molecule during replication. By inhibiting this enzyme, Antibiotic L 671329 prevents the bacteria from replicating and eventually leads to cell death.
Effets Biochimiques Et Physiologiques
Antibiotic L 671329 has been shown to have a number of biochemical and physiological effects on bacterial cells. It has been shown to disrupt the bacterial cell membrane, inhibit protein synthesis, and interfere with DNA replication. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Antibiotic L 671329 for lab experiments is its broad-spectrum activity against a wide range of bacterial strains. This makes it a valuable tool for researchers studying bacterial infections and developing new treatments. However, there are some limitations to its use in lab experiments. Antibiotic L 671329 is a complex organic compound that is difficult and expensive to synthesize. Additionally, it has been shown to have cytotoxic effects on mammalian cells, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on Antibiotic L 671329. One area of research is in the development of new antibiotics based on the structure of Antibiotic L 671329. Researchers are also exploring the potential use of Antibiotic L 671329 as a therapeutic agent for bacterial infections. Additionally, there is ongoing research into the mechanism of action of Antibiotic L 671329 and its potential interactions with other drugs. Overall, the potential applications of Antibiotic L 671329 in scientific research and medicine are vast and exciting.
Méthodes De Synthèse
Antibiotic L 671329 is a complex organic compound that is synthesized through a series of chemical reactions. The synthesis process involves the use of various reagents and catalysts to produce the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is both time-consuming and expensive.
Propriétés
Numéro CAS |
120300-08-5 |
|---|---|
Nom du produit |
Antibiotic L 671329 |
Formule moléculaire |
C51H82N8O17 |
Poids moléculaire |
1079.2 g/mol |
Nom IUPAC |
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74) |
Clé InChI |
DFQUSLQYURJBIT-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
SMILES canonique |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Synonymes |
L 671,329 L 671329 L-671329 L671329 pneumocandin A(0) pneumocandin A0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



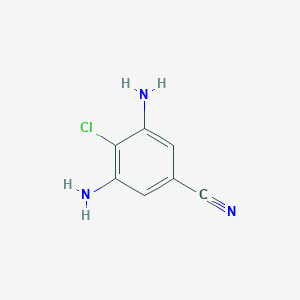
![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)
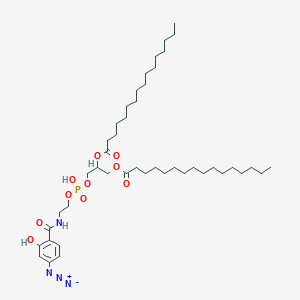
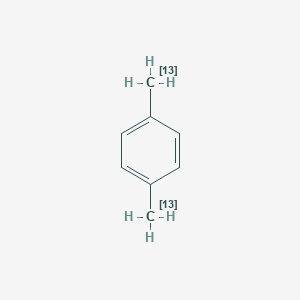
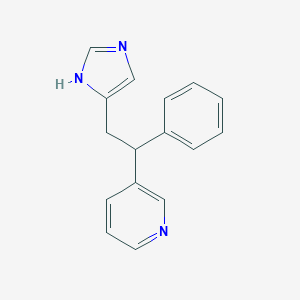
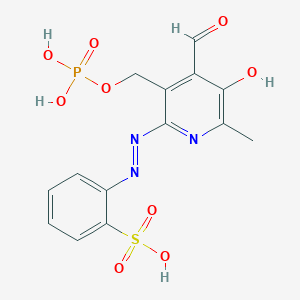
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
